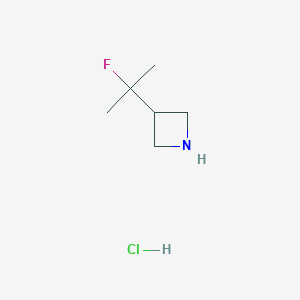

3-(2-Fluoropropan-2-yl)azetidine hydrochloride

Übersicht

Beschreibung

3-(2-Fluoropropan-2-yl)azetidine hydrochloride is a chemical compound with the molecular formula C6H13ClFN and a molecular weight of 153.63 g/mol . It is a fluorinated azetidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoropropan-2-yl)azetidine hydrochloride typically involves the reaction of 2-fluoropropan-2-ylamine with azetidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the azetidine ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Core Reaction Pathway

Key Reactions

Pharmacological Profiles

| Compound | EC₅₀ (nM) | ERα Degradation Efficacy (%) | Metabolic Stability (% remaining) |

|---|---|---|---|

| 3-(2-Fluoropropan-2-yl)azetidine derivatives | 0.2–0.7 | 84–96 | 31–55 (human microsomes) |

Key Findings:

-

Fluoropropyl substitution enhances degradation potency (84–96% efficacy) compared to shorter alkyl chains .

-

Hydrochloride salt improves aqueous solubility (>10 mg/mL) and stability under physiological conditions .

Critical Parameters

-

Temperature Sensitivity :

Exothermic reactions during HCl gas bubbling require strict temperature control (0–5°C) to avoid decomposition . -

Catalyst Selection :

Pd(OAc)₂ with (BnO)₂PO₂H as an additive improves C–H arylation yields (72% vs. 52% without additives) .

Yield Comparison by Method

| Reaction Type | Yield (%) | Key Conditions |

|---|---|---|

| Boc Deprotection | 62–89 | 4M HCl, ethanol, 0°C |

| Reductive Amination | 70–85 | H₂ (40 psi), Pd/C, 60°C |

| Suzuki Coupling | 55–78 | Pd(PPh₃)₄, DME, 80°C |

NMR Characterization

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Drug Development

3-(2-Fluoropropan-2-yl)azetidine hydrochloride is being investigated for its pharmacological properties. Its structure allows it to interact with biological targets effectively, making it a candidate for the development of new therapeutic agents. Research has shown that compounds with azetidine rings often exhibit diverse biological activities, including anti-inflammatory and anti-cancer effects .

Mechanism of Action

The compound's mechanism involves modulation of specific biological pathways. For instance, studies indicate that azetidine derivatives can stabilize microtubules, which are crucial for cell division and intracellular transport. This stabilization can lead to altered cellular responses that may be beneficial in treating neurodegenerative diseases and certain cancers .

Case Studies

- Neurodegenerative Diseases : In transgenic mouse models of tauopathies, compounds similar to this compound demonstrated the ability to stabilize microtubules, potentially mitigating the effects of tau aggregation .

- Cancer Treatment : The compound has been evaluated for its efficacy in inhibiting tumor growth by interfering with microtubule dynamics, which is a common target in cancer therapies. Preliminary results suggest that it may enhance the effectiveness of existing chemotherapeutics by improving drug delivery to tumor sites .

Therapeutic Uses

Potential Indications

The therapeutic applications of this compound are broadening as more research emerges. Some potential indications include:

- Cancer : As mentioned, its role in stabilizing microtubules positions it as a potential anti-cancer agent.

- Neurodegenerative Disorders : Its ability to influence microtubule stability could make it a candidate for treating conditions like Alzheimer's disease and other tauopathies.

- Autoimmune Diseases : Research indicates that azetidine derivatives may also have immunomodulatory effects, suggesting potential use in treating autoimmune disorders such as lupus .

Data Table

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Cancer Treatment | Stabilization of microtubules | Enhanced efficacy of chemotherapeutics |

| Neurodegenerative Diseases | Treatment of tauopathies | Reduced tau aggregation in mouse models |

| Autoimmune Diseases | Immunomodulation | Potential efficacy in lupus treatment |

Wirkmechanismus

The mechanism of action of 3-(2-Fluoropropan-2-yl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its reactivity and binding affinity to target molecules. This can lead to the modulation of biological pathways and the exertion of desired effects, such as antimicrobial or antiviral activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(2-Chloropropan-2-yl)azetidine hydrochloride

- 3-(2-Bromopropan-2-yl)azetidine hydrochloride

- 3-(2-Iodopropan-2-yl)azetidine hydrochloride

Uniqueness

3-(2-Fluoropropan-2-yl)azetidine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms are known to enhance the stability, lipophilicity, and bioavailability of compounds, making them valuable in drug design and development .

Biologische Aktivität

3-(2-Fluoropropan-2-yl)azetidine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential, particularly in the context of neurodegenerative diseases and other medical applications.

Chemical Structure and Properties

The chemical formula for this compound is . The compound contains a fluorinated propan-2-yl group attached to an azetidine ring, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with microtubules (MTs), which are critical components of the cytoskeleton in eukaryotic cells. Compounds that stabilize MTs can prevent their depolymerization, thereby influencing cell division and intracellular transport.

Interaction with Microtubules

Research indicates that compounds similar to this compound can stabilize microtubules by enhancing tubulin polymerization. This stabilization can lead to increased cellular functions and may be beneficial in treating conditions characterized by neurodegeneration, where MT dynamics are disrupted.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity in stabilizing microtubules. For instance, studies have shown that the compound can increase the levels of acetylated α-tubulin, a marker indicative of stable microtubules.

| Concentration (μM) | Acetylated α-Tubulin (Relative to Control) |

|---|---|

| 1 | 1.5 |

| 10 | 2.0 |

This table illustrates the concentration-dependent effect of the compound on MT stabilization.

Case Studies

A notable case study involved the administration of this compound in a mouse model exhibiting tauopathy. The results indicated a reduction in axonal dystrophy and amyloid-beta plaque deposition, suggesting potential neuroprotective effects:

- Model : Tau transgenic mice

- Outcome : Decreased axonal dystrophy and lower Aβ plaque levels

These findings support the hypothesis that the compound may have therapeutic implications for neurodegenerative diseases such as Alzheimer's disease.

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in the propan-2-yl group is believed to enhance the binding affinity of the compound for tubulin, thereby increasing its efficacy as a microtubule stabilizer. SAR studies suggest that modifications to this structure can lead to variations in biological activity, emphasizing the importance of fluorination in optimizing drug design.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(2-fluoropropan-2-yl)azetidine hydrochloride with high purity?

To achieve high-purity synthesis, focus on:

- Reagent selection : Use anhydrous solvents (e.g., dichloromethane) and controlled stoichiometry to minimize side reactions .

- Purification : Employ recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) and vacuum drying to remove residual impurities .

- Characterization : Validate purity via NMR (e.g., absence of proton signals at δ 2.5–3.0 ppm for unreacted intermediates) and HPLC (≥98% purity threshold) .

Q. How do spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

- ¹H/¹³C NMR : Key signals include azetidine ring protons (δ 3.4–3.8 ppm) and fluorine-coupled splitting patterns for the 2-fluoropropan-2-yl group (δ 1.4–1.6 ppm) .

- IR Spectroscopy : Look for N–H stretching (~3300 cm⁻¹) and C–F vibrations (~1100 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 178.1) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

- Factorial Design : Use a fractional factorial design (e.g., 2⁴⁻¹) to assess variables like temperature (20–60°C), solvent polarity (THF vs. DCM), and catalyst loading (0.1–1.0 mol%) .

- Kinetic Analysis : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps (e.g., fluorination or cyclization) .

- Yield Optimization : Adjust pH during workup (pH 4–5) to precipitate the hydrochloride salt efficiently .

Q. What methodologies address discrepancies in observed vs. predicted reactivity during fluorination steps?

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and identify steric hindrance from the azetidine ring .

- Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace unexpected byproducts (e.g., hydrolysis of fluoropropyl groups) .

- Controlled Replicates : Conduct triplicate experiments under inert atmospheres to rule out moisture or oxygen interference .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- pH Stability Studies : Use accelerated degradation tests (e.g., 40°C, pH 1–13 for 24 hours) monitored by LC-MS. The compound is stable at pH 4–7 but degrades via ring-opening above pH 10 .

- Thermal Analysis : DSC/TGA reveals decomposition onset at 180°C, necessitating storage below 25°C in desiccated environments .

Q. What strategies mitigate challenges in studying biological interactions (e.g., enzyme inhibition) with this compound?

- Solubility Enhancement : Use co-solvents (e.g., DMSO/PBS mixtures ≤5% v/v) to maintain aqueous compatibility without denaturing proteins .

- Competitive Binding Assays : Employ fluorescence polarization or SPR to quantify binding affinities against targets like acetylcholinesterase .

- Metabolic Stability : Pre-treat with liver microsomes (e.g., human CYP3A4) to assess in vitro half-life and metabolite profiling .

Q. Methodological and Analytical Considerations

Q. What statistical approaches are recommended for validating reproducibility in synthetic protocols?

- ANOVA : Compare batch-to-batch variability (e.g., purity, yield) across ≥3 independent syntheses .

- Control Charts : Track critical parameters (e.g., reaction time, solvent volume) to identify process drift .

Q. How can computational tools (e.g., molecular docking) predict the compound’s interaction with biological targets?

- Docking Simulations : Use AutoDock Vina to model binding poses with receptors (e.g., G-protein-coupled receptors). Validate with MD simulations (100 ns trajectories) to assess stability .

- ADMET Prediction : Employ QSAR models to estimate permeability (e.g., blood-brain barrier penetration) and toxicity thresholds .

Eigenschaften

IUPAC Name |

3-(2-fluoropropan-2-yl)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN.ClH/c1-6(2,7)5-3-8-4-5;/h5,8H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKYYGFIYFZRFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CNC1)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2377035-95-3 | |

| Record name | 3-(2-fluoropropan-2-yl)azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.